Cas no 35661-39-3 (Fmoc-Ala-OH)

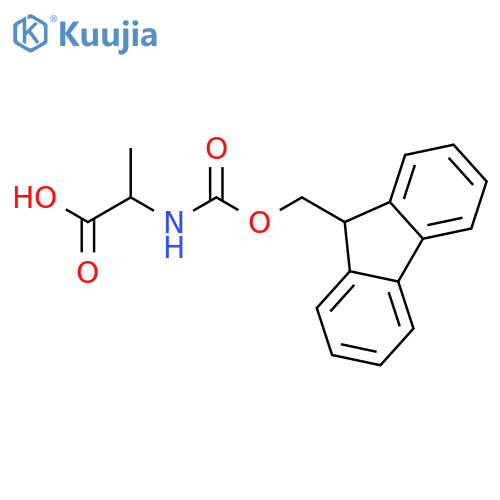

Fmoc-Ala-OH structure

商品名:Fmoc-Ala-OH

Fmoc-Ala-OH 化学的及び物理的性質

名前と識別子

-

- Fmoc-L-Alanine

- FMOC-Ala-OH

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine Hydrate

- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid

- 9-FMOC-L-ALANINE

- Fmoc--Ala-OH

- Fmoc-Ala-OH (U-13C3, U-15N)

- Fmoc-Ala-OH · H₂O

- Fmoc-Ala-OH Fmoc-L-Alanine

- FMOC-ALA-OH H2O

- Fmoc-Ala-OH·H?O

- Fmoc-L-Alanine monohydrate

- Fmoc-L-Ala-OH

- Fmoc-L-Ala-OH*H2O

- N-alpha-Fmoc-L-alanine

- N-Fmoc-L-alanine

- : FMOC-Ala-OH

- 9-fluorenylmethoxycarbonyl-Ala-OH

- AG-F-23737

- Fmoc-Ala-OH·H2O

- N-(9-Fluorenylmethoxycarbonyl)-L-alanine

- N-(9H-fluoren-9-ylmethyloxycarbonylamino)-L-alanine

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine Monohydrate

- SBB028603

- Fmoc-L-alanine Hydrate

- Fmoc-Ala-OH Hydrate

- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine

- FMOC-L-alpha-Alanine

- L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-

- QWXZOFZKSQXPDC-NSHDSACASA-N

- N-Fmoc-L-alanine monohydrate

- (S)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)PROPANOIC ACID

- FMOC-ALANINE

- (2S)-2-[(fluoren-9-ylmethoxy

- Fmoc-Ala-OH

-

- MDL: MFCD00037139

- インチ: 1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1

- InChIKey: QWXZOFZKSQXPDC-NSHDSACASA-N

- ほほえんだ: O(C(N([H])[C@]([H])(C(=O)O[H])C([H])([H])[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12

- BRN: 2225975

計算された属性

- せいみつぶんしりょう: 311.115758g/mol

- ひょうめんでんか: 0

- XLogP3: 3.1

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 5

- どういたいしつりょう: 311.115758g/mol

- 単一同位体質量: 311.115758g/mol

- 水素結合トポロジー分子極性表面積: 75.6Ų

- 重原子数: 23

- 複雑さ: 430

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: ふん

- 密度みつど: 1.2626 (rough estimate)

- ゆうかいてん: 147-153 °C (lit.)

- ふってん: 483.6°C at 760 mmHg

- フラッシュポイント: 282.9 °C

- 屈折率: -18.5 ° (C=1, DMF)

- すいようせい: Soluble in water.

- PSA: 78.46

- LogP: 3.38910

- ひせんこうど: -19 º (c=1,DMF)

- ようかいせい: 未確定

- 光学活性: [α]20/D −18°, c = 1 in DMF

Fmoc-Ala-OH セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S24/25

-

危険物標識:

- ちょぞうじょうけん:2-8°C

- リスク用語:R36/37/38

- セキュリティ用語:S24/25

- 危険レベル:IRRITANT

Fmoc-Ala-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A170416-1g |

Fmoc-Ala-OH |

35661-39-3 | 98% | 1g |

$5.0 | 2025-02-20 | |

| ChemScence | CS-W009920-100g |

Fmoc-Ala-OH |

35661-39-3 | 99.51% | 100g |

$48.0 | 2022-04-27 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0684159435-100g |

Fmoc-Ala-OH |

35661-39-3 | 98%(HPLC) | 100g |

¥ 341.2 | 2024-07-19 | |

| Enamine | EN300-74032-0.05g |

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

35661-39-3 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-74032-50.0g |

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

35661-39-3 | 95.0% | 50.0g |

$51.0 | 2025-03-21 | |

| abcr | AB393196-500 g |

N-Fmoc-L-alanine, 95% (Fmoc-L-Ala-OH); . |

35661-39-3 | 95% | 500g |

€289.00 | 2023-04-25 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0305-25G |

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine |

35661-39-3 | >98.0%(T)(HPLC) | 25g |

¥185.00 | 2024-04-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809547-25g |

Fmoc-Ala-OH |

35661-39-3 | 98% | 25g |

¥93.00 | 2022-01-14 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0684159443-25g |

Fmoc-Ala-OH |

35661-39-3 | 98%(HPLC) | 25g |

¥ 117.6 | 2024-07-19 | |

| Ambeed | A170416-5g |

Fmoc-Ala-OH |

35661-39-3 | 98% | 5g |

$6.0 | 2025-02-20 |

Fmoc-Ala-OH サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:35661-39-3)Fmoc-Ala-OH

注文番号:A822925

在庫ステータス:in Stock

はかる:1kg

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 05:16

価格 ($):240.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:35661-39-3)FMOC-L-丙氨酸

注文番号:LE25900327

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:51

価格 ($):discuss personally

Fmoc-Ala-OH 関連文献

-

Lawson K. Spare,Maria Menti,David G. Harman,Janice R. Aldrich-Wright,Christopher P. Gordon React. Chem. Eng. 2019 4 1309

-

Brittney A. Klein,Dylan G. Tkachuk,Victor V. Terskikh,Vladimir K. Michaelis New J. Chem. 2021 45 12384

-

Veladi Panduranga,Girish Prabhu,Roopesh Kumar,Basavaprabhu,Vommina V. Sureshbabu Org. Biomol. Chem. 2016 14 556

-

Yuma Otake,Kyohei Adachi,Yoshiaki Yamashita,Natsumi Iwanaga,Hirokatsu Sunakawa,Taiki Shamoto,Jun-ichi Ogawa,Atsushi Ito,Yutaka Kobayashi,Keiichi Masuya,Shinichiro Fuse,Daisuke Kubo,Hidenosuke Itoh React. Chem. Eng. 2023 8 863

-

Marion Tarbe,Itxaso Azcune,Eva Balentová,John J. Miles,Emily E. Edwards,Kim M. Miles,Priscilla Do,Brian M. Baker,Andrew K. Sewell,Jesus M. Aizpurua,Céline Douat-Casassus,Stéphane Quideau Org. Biomol. Chem. 2010 8 5345

35661-39-3 (Fmoc-Ala-OH) 関連製品

- 83792-48-7(N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine)

- 73724-45-5(Fmoc-Ser-OH)

- 116861-26-8((((9H-Fluoren-9-yl)methoxy)carbonyl)-D-serine)

- 111524-95-9((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid)

- 29022-11-5(Fmoc-Gly-OH)

- 79990-15-1(Fmoc-D-Ala-OH)

- 84000-07-7(Fmoc-N-Me-Ala-OH)

- 82911-78-2(Fmoc-Ser-OMe)

- 102410-65-1(Fmoc-(S)-phenylglycine)

- 170642-27-0(Fmoc-D-Abu-OH)

推奨される供給者

atkchemica

(CAS:35661-39-3)Fmoc-Ala-OH

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:35661-39-3)FMOC-Ala-OH

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ